6-chloro-N-isopentylpyridazine-3-carboxamide

Description

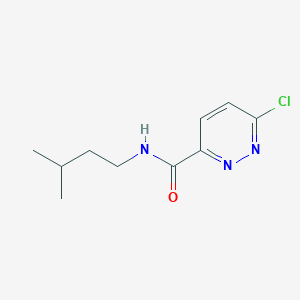

6-Chloro-N-isopentylpyridazine-3-carboxamide is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core), a chlorine substituent at the 6-position, and an isopentyl carboxamide group at the 3-position.

Properties

IUPAC Name |

6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7(2)5-6-12-10(15)8-3-4-9(11)14-13-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDDYSEVSDDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with isopentylamine under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-isopentylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like N-alkyl or N-aryl derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

6-Chloro-N-isopentylpyridazine-3-carboxamide is a pyridazine derivative with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industry. This compound is explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in synthesizing complex heterocyclic compounds. It can undergo substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols, typically using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF). The compound can also undergo oxidation using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of carboxylic acids or ketones, and reduction using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), yielding alcohols or amines.

Biology

The compound's antimicrobial and anticancer properties make it a candidate for biological studies and drug development. Acridine derivatives, which share some structural similarities, have demonstrated various bio-activities, including anticancer, antitubercular, antiviral, antimalarial, antimicrobial, anti-inflammatory, antiparasitic, and fungicidal activities .

Medicine

this compound's potential therapeutic effects are explored for treating various diseases, including cancer and bacterial infections. Its mechanism of action involves interacting with specific molecular targets, inhibiting certain enzymes and receptors, leading to antimicrobial and anticancer effects.

Industry

It is used in developing agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopentylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . For instance, it may inhibit DNA synthesis in bacterial cells or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 6-chloro-N-isopentylpyridazine-3-carboxamide, enabling comparative analysis:

Key Observations:

Chromene (18o): The fused benzopyran system introduces planar rigidity, which may limit conformational flexibility compared to pyridazine .

Substituent Effects :

- The isopentyl group in the target compound offers moderate lipophilicity (logP ~3–4 estimated), contrasting with the cyclopropyl group in LY2033298, which introduces steric hindrance and metabolic stability .

- Chlorine Position : The 6-chloro substituent in the target aligns with similar positioning in LY2033298 (5-chloro) and 18o (6-chloro), suggesting a conserved role in electronic modulation or steric blocking .

Synthetic Complexity: The target’s synthesis likely parallels methods for 6-BOC-hydrazinopyridine derivatives, involving hydrazine functionalization and carboxamide coupling . In contrast, thiazole- or chromene-containing analogs (e.g., 18o, ) require multi-step heterocycle formation, increasing synthetic difficulty.

Physicochemical and Pharmacokinetic Properties (Inferred)

Biological Activity

6-Chloro-N-isopentylpyridazine-3-carboxamide is a heterocyclic compound belonging to the pyridazine family, recognized for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound's IUPAC name is 6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide, with a CAS number of 840488-86-0. It is synthesized through the reaction of 6-chloropyridazine-3-carboxylic acid with isopentylamine under controlled conditions. The synthesis can be scaled up using continuous flow reactors for industrial production, ensuring consistent quality and yield.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer effects. The compound's lipophilicity, enhanced by the isopentyl group, may improve its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent for treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it displays antiproliferative activity against human cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and HCT-116 (colon carcinoma). The IC50 values observed in these studies suggest that the compound effectively inhibits cancer cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

These findings indicate that this compound may serve as a promising candidate for the development of anticancer therapies .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A study involving the treatment of HCT-116 cells with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. The study highlighted the mechanism of action related to apoptosis induction through caspase activation.

- Case Study on Antimicrobial Activity : Another investigation assessed the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition of bacterial growth, supporting its application in treating resistant infections.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound | Activity | Notable Differences |

|---|---|---|

| 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | Moderate Anticancer | Different substituents leading to varied potency |

| 3-Chloro-6-methylpyridazine | Low Anticancer | Less lipophilicity compared to this compound |

This comparison underscores the unique pharmacological profile of this compound due to its specific substituents .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-isopentylpyridazine-3-carboxamide, and how can purity be validated?

- Methodological Answer : A common approach involves condensation of pyridazine precursors with isopentylamine under reflux conditions. Catalysts like palladium or copper (e.g., Pd/C) in solvents such as dimethylformamide (DMF) or toluene can accelerate cyclization. Post-synthesis, purity is validated via reverse-phase HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Mass spectrometry (MS) further confirms molecular weight .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting kinases or enzymes structurally related to pyridazine carboxamides. Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs. Cell viability assays (MTT or ATP-luminescence) ensure cytotoxicity is monitored .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. Software like Gaussian or ORCA simulates substituent effects on the pyridazine ring. Pair computational results with experimental validation—e.g., varying reaction temperatures (25–120°C) to test predicted activation energies .

Q. What statistical approaches resolve contradictions in observed biological activity across studies?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, pH, or assay temperature). For instance, a 2³ factorial design (8 experiments) tests interactions between variables. Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to optimize conditions. Meta-analysis of published data with funnel plots can detect publication bias .

Q. How to optimize regioselectivity during functionalization of the pyridazine ring?

- Methodological Answer : Use directing groups (e.g., chloro or carboxamide) to control electrophilic substitution. For example, introduce a nitro group via nitration (HNO₃/H₂SO₄) at low temperature (0–5°C) to favor para-substitution. Monitor regioselectivity via LC-MS and compare with computational electrostatic potential maps (MEPs) .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction progress. Use design of experiments (DOE) to optimize parameters (e.g., catalyst loading, stirring rate). For example, a central composite design (CCD) identifies optimal Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .

Q. How to address solubility challenges in bioassay buffers?

- Methodological Answer : Pre-solubilize in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-20). For hydrophobic compounds, use cyclodextrin encapsulation or lipid-based formulations. Dynamic light scattering (DLS) confirms nanoparticle stability .

Structural and Mechanistic Insights

Q. What techniques elucidate the binding mode of this compound with target proteins?

- Methodological Answer : X-ray crystallography or cryo-EM provides structural data. If crystallization fails, use molecular docking (AutoDock Vina) guided by mutagenesis studies (e.g., alanine scanning of active-site residues). Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) .

Safety and Compliance

Q. What safety protocols are critical when handling halogenated pyridazines?

- Methodological Answer : Use fume hoods for all syntheses due to volatile intermediates (e.g., chlorinated byproducts). Conduct toxicity screenings (AMES test) for mutagenicity. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.